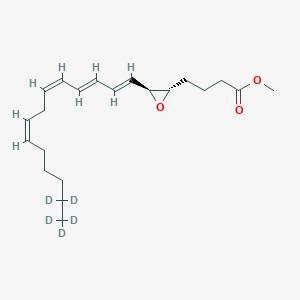

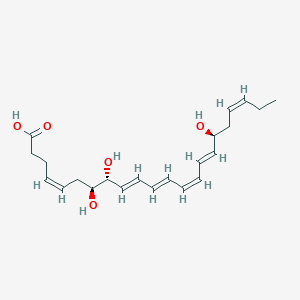

Leukotriene A4-d5 methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

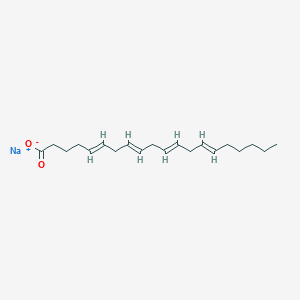

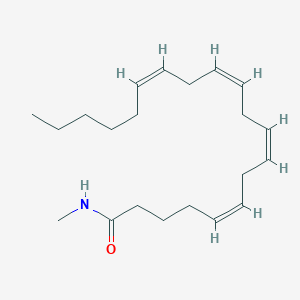

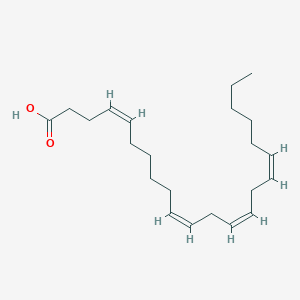

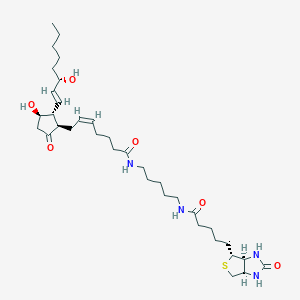

Le lévotrombène A4-d5 ester méthylique est une forme deutérée de l’ester méthylique de lévotrombène A4, contenant quatre atomes de deutérium aux positions 19, 19’, 20, 20 et 20. Ce composé est principalement utilisé comme étalon interne pour la quantification de l’ester méthylique de lévotrombène A4 par chromatographie en phase gazeuse ou chromatographie en phase liquide-spectrométrie de masse . Les lévotrombènes sont une famille de médiateurs inflammatoires eicosanoïdes produits dans les leucocytes par l’oxydation de l’acide arachidonique .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le lévotrombène A4-d5 ester méthylique est synthétisé à partir de l’acide arachidonique par l’action de l’enzyme 5-lipoxygénases, qui présente à la fois des activités lipoxygénases et lévotrombène A4 synthases . La forme ester méthylique est stable et peut être facilement hydrolysée en acide libre si nécessaire .

Méthodes de production industrielle : La production industrielle du lévotrombène A4-d5 ester méthylique implique l’incorporation d’isotopes lourds stables de l’hydrogène (deutérium) dans la molécule. Ce processus est généralement effectué à l’aide de techniques de synthèse chimique avancées afin d’assurer une pureté et une stabilité élevées .

Analyse Des Réactions Chimiques

Types de réactions : Le lévotrombène A4-d5 ester méthylique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents lévotrombènes, tels que le lévotrombène B4 et le lévotrombène C4.

Réduction : Les réactions de réduction peuvent convertir le lévotrombène A4-d5 ester méthylique en d’autres métabolites.

Substitution : Le composé peut subir des réactions de substitution, où des atomes ou des groupes spécifiques sont remplacés par d’autres.

Réactifs et conditions courants :

Oxydation : Les réactifs courants incluent des agents oxydants tels que le peroxyde d’hydrogène et l’oxygène moléculaire.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles sont utilisés en fonction de la substitution souhaitée.

Principaux produits formés :

Lévotrombène B4 : Formé par l’action de l’hydrolase de lévotrombène A4.

Lévotrombène C4 : Formé par l’action de la synthase de lévotrombène C4.

Applications de la recherche scientifique

Le lévotrombène A4-d5 ester méthylique est largement utilisé dans la recherche scientifique en raison de sa stabilité et de son marquage au deutérium. Parmi ses applications, on peut citer :

Applications De Recherche Scientifique

Leukotriene A4-d5 methyl ester is widely used in scientific research due to its stability and deuterium labeling. Some of its applications include:

Mécanisme D'action

Le lévotrombène A4-d5 ester méthylique exerce ses effets par l’intermédiaire de la voie 5-lipoxygénases, qui convertit l’acide arachidonique en lévotrombènes . Le composé agit comme précurseur de divers lévotrombènes, qui sont impliqués dans les réponses inflammatoires. Les cibles moléculaires comprennent les récepteurs des lévotrombènes et les enzymes telles que l’hydrolase de lévotrombène A4 et la synthase de lévotrombène C4 .

Comparaison Avec Des Composés Similaires

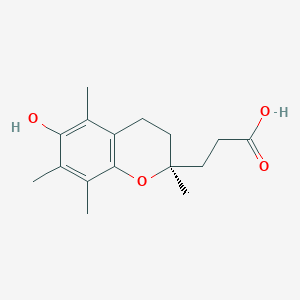

Le lévotrombène A4-d5 ester méthylique est unique en raison de son marquage au deutérium, qui offre une stabilité accrue et permet une quantification précise en spectrométrie de masse. Parmi les composés similaires, on peut citer :

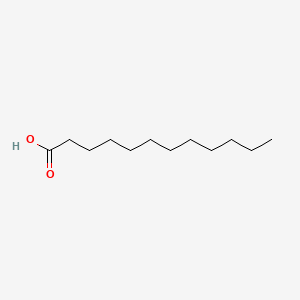

Ester méthylique de lévotrombène A4 : La forme non deutérée de l’ester méthylique de lévotrombène A4-d5.

Ester méthylique de lévotrombène C4-d5 : Un autre lévotrombène deutéré utilisé à des fins similaires.

Ces composés partagent des voies biosynthétiques et des fonctions similaires, mais diffèrent par leur marquage spécifique et leurs applications.

Propriétés

Formule moléculaire |

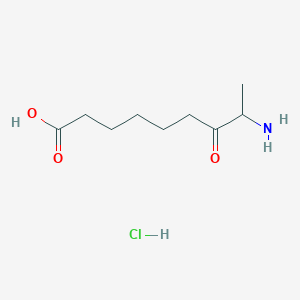

C21H32O3 |

|---|---|

Poids moléculaire |

337.5 g/mol |

Nom IUPAC |

methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-13,13,14,14,14-pentadeuteriotetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate |

InChI |

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7-,11-10-,13-12+,16-14+/t19-,20-/m0/s1/i1D3,3D2 |

Clé InChI |

WTKAVFHPLJFCMZ-RIVYOXCQSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C\C=C/C=C/C=C/[C@H]1[C@@H](O1)CCCC(=O)OC |

SMILES canonique |

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767182.png)

![3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B10767196.png)